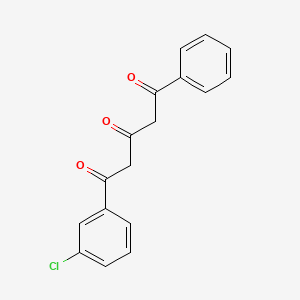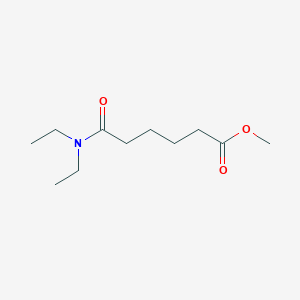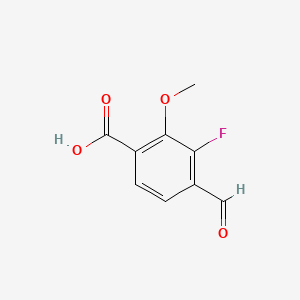
Dicyclobutylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclobutylmethanol is an organic compound characterized by the presence of two cyclobutyl groups attached to a central methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: Dicyclobutylmethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor system. This method ensures a consistent supply of reactants and allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Dicyclobutylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of dicyclobutylmethanone.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, converting this compound to dicyclobutylmethane.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride, resulting in the formation of dicyclobutylchloromethane.
Major Products Formed:
科学研究应用
Dicyclobutylmethanol has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which dicyclobutylmethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of certain enzymes and receptors involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of G-protein coupled receptors and other signaling molecules.
相似化合物的比较
- Cyclobutanemethanol
- Cyclobutylmethanol
- Dicyclobutylmethane
Comparison: Dicyclobutylmethanol is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties compared to its analogs This structural uniqueness contributes to its varied reactivity and potential applications
属性
CAS 编号 |
41140-06-1 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
di(cyclobutyl)methanol |
InChI |
InChI=1S/C9H16O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-10H,1-6H2 |
InChI 键 |
DVTRIDOIGHJKSR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(C2CCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
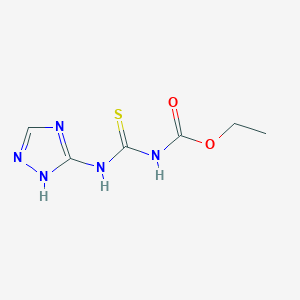

methanone](/img/structure/B14013331.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
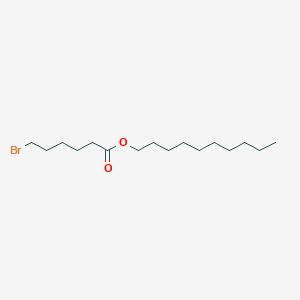
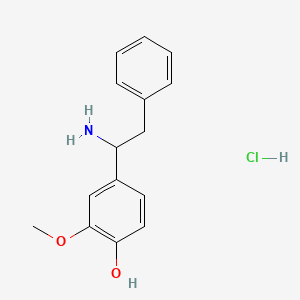

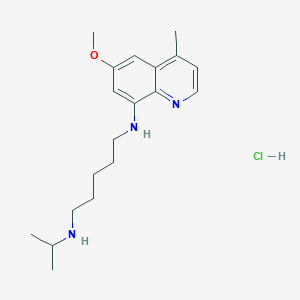
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)

